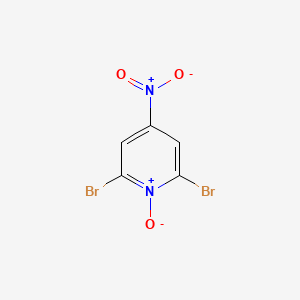

2,6-Dibromo-4-nitropyridine oxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEDSUKRJRIBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452305 | |

| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-81-7 | |

| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Pyridine N Oxide Chemistry

Halogenated pyridine (B92270) N-oxides are a class of compounds characterized by a pyridine ring with an oxygen atom attached to the nitrogen, and one or more halogen atoms substituted on the ring. The N-oxide functional group significantly influences the chemical reactivity of the pyridine ring. thieme-connect.de It acts as an electron-donating group through resonance, yet the oxygen's electronegativity also has an electron-withdrawing inductive effect. This dual nature makes the ring susceptible to both electrophilic and nucleophilic attack, often with high regioselectivity. scripps.edu

The presence of halogen atoms further modifies the reactivity. They are generally deactivating, electron-withdrawing groups, making the pyridine ring more electron-deficient. This increased electrophilicity is particularly useful in nucleophilic aromatic substitution reactions. researchgate.net The specific positioning of the halogens and other substituents on the pyridine N-oxide ring allows for precise control over the course of chemical reactions.

Significance of the 2,6 Dibromo 4 Nitro Pyridine N Oxide Scaffold in Synthetic Chemistry

The 2,6-Dibromo-4-nitropyridine (B61615) N-oxide scaffold is particularly significant due to its high degree of functionalization. The bromine atoms at the 2 and 6 positions are good leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of nucleophiles at these positions. The nitro group at the 4 position is a strong electron-withdrawing group, which further activates the ring towards nucleophilic attack.

This high reactivity and the potential for sequential, regioselective substitutions make 2,6-dibromo-4-nitropyridine N-oxide a versatile precursor for the synthesis of complex, polysubstituted pyridines. These pyridine (B92270) derivatives are important structural motifs in many pharmaceuticals, agrochemicals, and materials. The N-oxide group itself can also participate in reactions or be removed to yield the corresponding pyridine.

Current Research Trends and Future Prospects for the Compound

Synthetic Routes to 2,6-Dibromo-4-nitropyridine Oxide

The primary synthetic pathways to this compound revolve around the N-oxidation of a pre-existing dibromopyridine or the nitration of a pyridine N-oxide precursor.

Pyridine N-Oxidation Strategies from Dibromopyridines

The direct oxidation of 2,6-dibromopyridine is a common and effective method for preparing the corresponding N-oxide. wikipedia.orgresearchgate.net The introduction of the N-oxide group alters the electronic distribution within the pyridine ring, which in turn facilitates subsequent electrophilic substitution reactions. wikipedia.org

One established method for this transformation is the use of peroxytrifluoroacetic acid. This reagent has been shown to smoothly oxidize 2,6-dibromopyridine to its N-oxide in good yield, whereas other organic peracids are less effective. researchgate.net Another approach utilizes hydrogen peroxide in trifluoroacetic acid to achieve the desired N-oxidation. wikipedia.org

The oxidation of the nitrogen atom in the pyridine ring is a crucial step. It reverses the polarity of the ring, making the 2, 4, and 6 positions more susceptible to electrophilic attack. wikipedia.org

Table 1: Pyridine N-Oxidation Strategies

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2,6-Dibromopyridine | Peroxytrifluoroacetic acid | This compound | researchgate.net |

| 2,6-Dibromopyridine | Hydrogen peroxide/Trifluoroacetic acid | This compound | wikipedia.org |

Regioselective Nitration of Pyridine N-Oxide Precursors

Once the N-oxide is formed, the next critical step is the regioselective nitration at the 4-position. The presence of the N-oxide group directs the incoming nitro group to this position. wikipedia.orgsapub.org The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, commonly known as nitrating acid. wikipedia.org

The regioselectivity of this reaction is a key advantage, as it allows for the specific synthesis of the 4-nitro derivative, which is a valuable intermediate for further functionalization. researchgate.net The structure of the resulting 2,6-dibromo-4-nitropyridine N-oxide has been confirmed by its conversion to the known 4-amino-2,6-dibromopyridine. researchgate.netresearchgate.net

One-Pot Oxidation-Nitration Approaches

While a stepwise approach of oxidation followed by nitration is well-established, research into one-pot procedures that combine both steps offers potential for improved efficiency. Such methods would streamline the synthesis, reducing the need for isolation of the intermediate N-oxide.

Reaction Conditions and Parameter Optimization

The success of the synthesis of this compound is highly dependent on the careful control of reaction parameters.

Solvent Effects and Reaction Medium Selection

The choice of solvent can influence the rate and selectivity of both the N-oxidation and nitration steps. For the N-oxidation of 2,6-dibromopyridine, trifluoroacetic acid is not only a reagent but also acts as the solvent. wikipedia.org In the nitration step, concentrated sulfuric acid is the standard medium, which facilitates the formation of the nitronium ion, the active electrophile. wikipedia.org

The use of an aqueous solution of sodium dodecylsulfate in the presence of dilute nitric acid has been reported as a mild and highly regioselective medium for the nitration of some aromatic compounds, suggesting potential for greener synthetic alternatives. rsc.org

Temperature and Time Profile Studies

The synthesis of 2,6-dibromo-4-nitropyridine N-oxide is highly sensitive to reaction temperature and duration. The nitration of the parent 2,6-dibromopyridine N-oxide is typically carried out using a nitrating mixture, commonly composed of fuming nitric acid and concentrated sulfuric acid.

General procedures for the nitration of pyridine N-oxides involve heating the reaction mixture to temperatures ranging from 60 °C to 130 °C. oc-praktikum.de The reaction is initiated by the dropwise addition of the nitrating acid to the pyridine N-oxide substrate, which can cause an initial drop in temperature. Following the addition, the mixture is heated for a period that can extend for several hours to ensure the completion of the reaction. oc-praktikum.de

For instance, a general protocol for nitrating pyridine-N-oxide involves heating the reaction mixture to 125-130 °C for 3 hours. oc-praktikum.de However, the optimal temperature and time profile for the synthesis of 2,6-dibromo-4-nitropyridine N-oxide specifically requires careful empirical determination to maximize the yield of the desired product while minimizing the formation of byproducts. The presence of two bromine atoms on the pyridine ring influences the electronic properties and reactivity of the substrate, potentially requiring adjustments to the standard nitration conditions.

Below is a table illustrating a typical temperature and time profile for the nitration of a pyridine N-oxide derivative, which can serve as a starting point for the optimization of 2,6-dibromo-4-nitropyridine N-oxide synthesis.

| Step | Parameter | Value/Range | Purpose |

| 1 | Initial Temperature | 60 °C | To ensure the substrate is in a suitable state for reaction. |

| 2 | Nitrating Acid Addition | Dropwise over 30 minutes | To control the initial exothermic reaction. |

| 3 | Post-Addition Temperature | ~40 °C | Resulting temperature after the initial exothermic phase. |

| 4 | Heating Phase | 125-130 °C for 3 hours | To drive the nitration reaction to completion. |

This data is based on a general procedure for pyridine-N-oxide nitration and may require optimization for the specific synthesis of 2,6-dibromo-4-nitropyridine N-oxide. oc-praktikum.de

Catalyst Systems for Enhanced Synthesis

While the traditional method for the nitration of pyridine N-oxides relies on a strong acid medium, research into catalytic systems aims to improve reaction efficiency and selectivity. For the broader class of pyridine compounds, various catalysts are employed for different transformations. For example, copper catalysis has been utilized for the selective preparation of 2-bromo-6-substituent pyridines from 2,6-dibromopyridine.

In the context of nitration, the use of a catalyst is not always explicit in standard procedures, as the concentrated sulfuric acid itself acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. However, the efficiency of this process can be influenced by the specific reaction conditions.

Further research into specific catalysts for the nitration of 2,6-dibromopyridine N-oxide is needed to develop more efficient and selective synthetic routes.

Challenges in Reproducibility and Yield Discrepancies

The synthesis of 2,6-dibromo-4-nitropyridine N-oxide can present challenges in terms of reproducibility and consistent yields. These issues can stem from a variety of factors inherent to the nitration of heterocyclic compounds.

Investigation of Process Variables

The outcome of the nitration reaction is highly dependent on a precise control of process variables. Key parameters that require careful management include:

Temperature: As discussed, temperature fluctuations can significantly impact the reaction rate and the formation of side products.

Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of degradation products.

Reagent Concentration and Ratio: The concentration of the nitrating acids and the molar ratio of the nitrating agent to the substrate are critical for achieving optimal results.

Rate of Addition: The speed at which the nitrating agent is introduced can influence the local temperature and concentration, affecting the reaction's selectivity.

The difficulty in precisely controlling these variables on a laboratory scale can lead to significant variations in yield and purity between batches.

Impact of Impurities on Reaction Efficiency

The purity of the starting material, 2,6-dibromopyridine N-oxide, is crucial for the successful synthesis of the final product. The presence of impurities can have a detrimental effect on reaction efficiency in several ways:

Catalyst Deactivation: If a catalytic system is employed, impurities can potentially poison or deactivate the catalyst.

Interference with Product Isolation: The presence of impurities with similar physical properties to the product can complicate the purification process, leading to lower isolated yields.

Potential impurities in the starting material could include unreacted 2,6-dibromopyridine or byproducts from its own synthesis. Therefore, ensuring the high purity of 2,6-dibromopyridine N-oxide is a critical step in achieving a reproducible and high-yielding synthesis of 2,6-dibromo-4-nitropyridine N-oxide.

Purification and Isolation Techniques for Research Scale Production

The purification of 2,6-dibromo-4-nitropyridine N-oxide from the reaction mixture is a critical step to obtain a high-purity product for research purposes. The polar nature of the N-oxide group often presents challenges in separation.

Chromatographic Separation Methods

Column chromatography is a common technique for the purification of polar organic compounds like N-oxides. However, the strong polarity of these compounds can lead to issues such as strong adsorption to the stationary phase (e.g., silica (B1680970) gel), resulting in poor separation and recovery.

The choice of eluent system is critical for successful chromatographic purification. For N-oxides, a mixture of a non-polar solvent and a more polar solvent is typically used. A common starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727). The proportion of methanol is gradually increased to elute the highly polar N-oxide from the column.

It is important to note that using highly polar basic mobile phases, such as ammoniated methanol, with silica gel should be done with caution, as it can lead to the dissolution of the silica.

Recrystallization Protocols

Recrystallization is a critical technique for the purification of solid organic compounds. For this compound, which typically presents as a yellow to off-white solid, selecting an appropriate solvent system is key to achieving high purity. rlavie.com While specific, detailed recrystallization protocols for this exact compound are not extensively documented in publicly available literature, general principles for purifying similar nitroaromatic compounds can be applied.

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of polar, crystalline solids like substituted pyridine N-oxides include alcohols (e.g., ethanol, isopropanol), ethyl acetate (B1210297), or solvent mixtures like ethanol/water or dichloromethane/hexane.

A general procedure would involve dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under vacuum. The purity of the recrystallized product can be assessed using techniques such as melting point determination and chromatographic methods.

Synthetic Applications of Precursor Molecules

The direct precursor, 2,6-Dibromopyridine-N-oxide, is a valuable intermediate for the synthesis of various pyridine derivatives, including this compound itself. researchgate.netresearchgate.net

Synthesis of 2,6-Dibromopyridine-N-oxide

The synthesis of 2,6-Dibromopyridine-N-oxide can be achieved through several routes. One established method involves the direct oxidation of 2,6-dibromopyridine. More commonly, it is prepared from pyridine-N-oxide.

A documented synthesis involves heating pyridine-N-oxide with mercuric acetate in an acetic acid solution. The resulting intermediate is then treated sequentially with a sodium chloride solution and bromine. This process yields a mixture containing both 2-bromo- and 2,6-dibromopyridine-N-oxide. researchgate.netresearchgate.net The structure of the dibromo compound is confirmed by its subsequent conversion to 2,6-dibromo-4-nitro-pyridine-N-oxide and then to the known 4-amino-2,6-dibromopyridine. researchgate.netresearchgate.netresearchgate.net

Another general approach for creating pyridine N-oxides involves the oxidation of the parent pyridine using a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). google.comorgsyn.org For instance, 2,6-dichloropyridine (B45657) can be oxidized to its N-oxide using m-CPBA in dichloromethane. google.com A similar principle could be applied for the oxidation of 2,6-dibromopyridine.

Table 1: Synthesis of Pyridine-N-Oxide Derivatives

| Starting Material | Reagents | Product | Yield | Purity | Ref |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | m-Chloroperoxybenzoic acid, Dichloromethane | 2,6-Dichloropyridine-N-oxide | 90% | 97% | google.com |

| 2-Bromo-4-nitropyridine | m-Chloroperoxybenzoic acid, Dichloromethane | 2-Bromo-4-nitropyridine-N-oxide | 90% | 98% | google.com |

This table presents data for the synthesis of various pyridine-N-oxide derivatives to illustrate common synthetic methodologies.

Conversion to Other Substituted Pyridine Derivatives

2,6-Dibromopyridine-N-oxide is recognized as an excellent intermediate for preparing pyridine and pyridine N-oxide derivatives, particularly those substituted at the 2, 4, and 6 positions. researchgate.netresearchgate.net The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine. scripps.edusemanticscholar.org

The bromine atoms at the 2 and 6 positions are good leaving groups, allowing for nucleophilic aromatic substitution reactions. For example, the reaction of 2,6-dibromopyridine with pyrrolidine (B122466) leads to monosubstitution, even with an excess of the amine, because the introduced electron-donating pyrrolidinyl group deactivates the ring towards further nucleophilic attack. chemicalforums.com

Furthermore, the N-oxide functionality can direct reactions to specific positions. It can be readily deoxygenated to the corresponding pyridine derivative, providing a route to substituted pyridines that might be difficult to synthesize directly. semanticscholar.orgacs.org Recent research has also highlighted the use of pyridine N-oxides in photoredox catalysis. For instance, 2,6-dibromopyridine N-oxide has been used in photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins. acs.org

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 98027-81-7 | C₅H₂Br₂N₂O₃ |

| 2,6-Dibromopyridine-N-oxide | 25373-69-7 | C₅H₃Br₂NO |

| 2,6-Dibromopyridine | 626-05-1 | C₅H₃Br₂N |

| 4-Amino-2,6-dibromopyridine | 39856-57-0 | C₅H₄Br₂N₂ |

| Pyridine-N-oxide | 694-59-7 | C₅H₅NO |

| Mercuric acetate | 1600-27-7 | C₄H₆HgO₄ |

| 2-Bromopyridine-N-oxide | 14338-76-2 | C₅H₄BrNO |

| 2,6-Dichloropyridine | 2402-78-0 | C₅H₃Cl₂N |

| m-Chloroperoxybenzoic acid | 937-14-4 | C₇H₅ClO₃ |

| 2-Bromo-4-nitropyridine-N-oxide | 91325-77-0 | C₅H₃BrN₂O₃ |

Electronic and Steric Influences on Reactivity

The reactivity of the pyridine ring is significantly modified by the cumulative influence of its substituents. The N-oxide group, the nitro group, and the bromine atoms create a unique electronic environment that dictates the molecule's susceptibility to chemical transformations.

The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group, which profoundly influences the electronic distribution and reactivity of the pyridine N-oxide ring. nih.govresearchgate.net This effect leads to a redistribution of electron density within the molecule, widening its scope of reactivity compared to unsubstituted pyridine-N-oxide. nih.gov The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value of the compound. researchgate.net

Quantum chemical calculations and gas-phase electron diffraction studies on 4-nitropyridine N-oxide have provided quantitative insights into these electronic effects. The presence of the nitro group at the para-position results in a noticeable decrease in the length of the semipolar N→O bond when compared to unsubstituted pyridine N-oxide. nih.gov This suggests a strengthening of the N-O bond due to the electronic demand of the nitro group. Furthermore, the ipso-angle (the internal ring angle at the point of substitution) at the carbon bearing the nitro group increases. nih.gov

| Parameter | Pyridine N-oxide (PyO) | 4-Nitropyridine N-oxide (4-NO₂-PyO) |

|---|---|---|

| N→O Bond Length (Å) | Data not available in snippet | Decreased compared to PyO |

| Ipso-angle (∠C3-C4-C5) (°) | 117.7 | 119.9 |

The two bromine atoms at the 2- and 6-positions primarily exert an activating effect toward nucleophilic aromatic substitution. chemicalforums.com Generally, a pyridine ring nitrogen is considered to have an activating effect comparable to a nitro group for nucleophilic aromatic substitution. chemicalforums.com The halogens at these positions serve as effective leaving groups, making the C2 and C6 positions susceptible to attack by nucleophiles. Consequently, 2,6-dibromopyridine-N-oxide is a valuable intermediate for synthesizing derivatives of pyridine and its N-oxide, especially those requiring substitution at the 2, 4, and 6 positions. researchgate.net While the bromine atoms are electron-withdrawing through the inductive effect, their primary role in the reactivity of this specific compound is to facilitate nucleophilic substitution reactions through their displacement.

The N-oxide moiety is a unique functional group that significantly alters the chemical properties of the pyridine ring, making it more reactive than pyridine itself toward both electrophiles and nucleophiles. scripps.edustackexchange.com The N-oxide group is a stable dipolar species. chemtube3d.com It possesses a formally positive-charged nitrogen and a negative-charged oxygen, resulting in a high dipole moment (4.24 D for pyridine N-oxide). scripps.edusapub.org

This dipolar nature allows for the delocalization of the negative charge from the oxygen atom into the pyridine ring, increasing the electron density, particularly at the 2-, 4-, and 6-positions. chemtube3d.comsapub.org This resonance effect makes these positions nucleophilic and reactive in electrophilic aromatic substitutions. researchgate.net Conversely, the positive charge on the nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com This dual reactivity makes pyridine N-oxides versatile synthetic intermediates. chemtube3d.com

Studies have shown that the N-O bond in pyridine N-oxide (around 1.29 Å) is shorter than in aliphatic amine oxides like trimethylamine (B31210) oxide (1.34 Å), indicating π-electron delocalization from the oxygen into the ring. sapub.org

Nucleophilic Substitution Reactions

The electronic activation provided by the N-oxide and the 4-nitro group, combined with the presence of good leaving groups (bromine atoms), makes this compound highly susceptible to nucleophilic substitution reactions. These reactions are a primary pathway for the functionalization of this heterocyclic system.

The bromine atoms at the C2 and C6 positions of this compound are prone to displacement by various nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions are generally faster for pyridine N-oxides compared to the corresponding pyridines. scripps.edu In related systems, such as 3-bromo-4-ethoxypyridine, substituents at positions 2, 4, or 6 are readily replaced by nucleophiles like the piperidino group. researchgate.net The structure of 2,6-dibromo-4-nitro-pyridine-N-oxide has been confirmed by its conversion into the known 4-amino-2,6-dibromopyridine, demonstrating the stability of the C-Br bonds under certain reductive amination conditions while highlighting the reactivity of the nitro group. researchgate.net

This compound and related structures readily react with a variety of nitrogen and sulfur nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the attack of these nucleophiles. For instance, the reaction of pyridine N-oxides bearing electron-withdrawing substituents with nitrogen nucleophiles, such as isocyanides, proceeds in higher yields. nih.gov

Studies on the closely related 3-bromo-4-nitropyridine (B1272033) N-oxide show that it is a useful substrate for nucleophilic substitution at the 3-position with amines to yield 3-aminopyridine (B143674) derivatives. researchgate.net The reaction of 3-bromo-4-nitroquinoline 1-oxide, a structurally analogous compound, with 2-aminoethanethiol resulted in the formation of a thiomorpholino[2,3-b]quinoline, demonstrating the reactivity with sulfur nucleophiles. researchgate.net The reaction of 3-bromo-4-nitropyridine with certain amines can sometimes lead to an unexpected migration of the nitro group. clockss.org

| Substrate | Nucleophile | Key Product(s) | Reference |

|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | Amines | 3-Aminopyridine derivatives | researchgate.net |

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Aminoethanethiol | Thiomorpholino[2,3-b]quinoline | researchgate.net |

| Pyridine N-oxides with electron-withdrawing groups | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)pyridin-2-amines | nih.gov |

| 3-Bromo-4-nitropyridine | Amines (e.g., 1-(4-fluorophenyl)piperazine) | Products of substitution and nitro-group migration | clockss.org |

Regioselectivity in Substitution Pathways

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The pyridine N-oxide moiety, the two bromine atoms, and the nitro group collectively determine the preferred sites for nucleophilic attack.

The N-oxide group and the nitro group are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. libretexts.org This activation is most pronounced at the positions ortho and para to these groups. In the case of this compound, the bromine atoms are located at the 2- and 6-positions, and the nitro group is at the 4-position.

Generally, in nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial. Electron-withdrawing groups at the ortho and para positions to the leaving group can stabilize the negative charge through resonance. libretexts.org

In this compound, the bromine atoms at positions 2 and 6 are the leaving groups. The nitro group at the 4-position is para to both bromine atoms. Therefore, nucleophilic attack at either the C-2 or C-6 position will result in a Meisenheimer complex where the negative charge can be delocalized onto the nitro group, providing significant stabilization. This makes the C-2 and C-6 positions highly susceptible to nucleophilic substitution.

Studies on related compounds, such as 3-bromo-4-nitropyridine N-oxide, have shown that nucleophilic substitution readily occurs. clockss.org The presence of a nitro group para to a halogen facilitates the displacement of the halide. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided results, the general principles of SNAr reactions on activated pyridine rings strongly suggest that substitution will preferentially occur at the C-2 and C-6 positions, displacing the bromide ions. libretexts.orgnih.gov

It is also worth noting that the N-oxide itself can be a target for electrophiles, which in turn can influence subsequent nucleophilic attack by modifying the electronic landscape of the ring. scripps.edu However, in the context of direct nucleophilic substitution on the un-modified molecule, the bromine atoms are the most likely leaving groups.

Table 1: Regioselectivity in Nucleophilic Substitution of this compound

| Position of Attack | Leaving Group | Activating/Deactivating Groups | Expected Reactivity |

|---|---|---|---|

| C-2 | Bromine | Nitro (para), N-Oxide (ortho) | High |

| C-6 | Bromine | Nitro (para), N-Oxide (ortho) | High |

| C-3, C-5 | Hydrogen | - | Low |

| C-4 | Nitro | - | Very Low (strong C-NO₂ bond) |

Redox Reactivity Profiles

Oxidation Reactions Driven by the N-Oxide Group

The N-oxide group in pyridine N-oxides can act as an oxygen transfer agent, effectively serving as an oxidant in various reactions. organic-chemistry.orgarkat-usa.org This reactivity is particularly useful in processes where a controlled delivery of an oxygen atom is required. For instance, pyridine N-oxide derivatives have been employed in the oxidation of alkynes to 1,2-dicarbonyls and in the dioxygenation of ynamides under iodine catalysis. organic-chemistry.org

In the context of this compound, the presence of the electron-withdrawing nitro and bromo substituents would modulate the oxidizing ability of the N-oxide group. The specific influence of these substituents on the oxidation potential has not been detailed in the provided search results. However, the general principle remains that the N-O bond can be cleaved to transfer an oxygen atom to a suitable substrate. Pyridine N-oxides have been utilized as stoichiometric redox triggers in certain reactions, highlighting their role as oxidants. nih.gov

Reduction of the Nitro Moiety and Pyridine N-Oxide Functionality

The reduction of this compound can proceed at two primary sites: the nitro group and the N-oxide functionality. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Reduction of the Nitro Group: The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, often leading to the corresponding amines. wikipedia.org A variety of reagents can effect this conversion, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon), and metal-based reductions (e.g., iron in acidic media, tin(II) chloride). wikipedia.org For instance, the reduction of 4-nitropyridine N-oxide with a low-valent titanium reagent has been studied, yielding different products depending on the stoichiometry of the reagent. researchgate.net Specifically, using 3 molar equivalents of a TiCl₄-SnCl₂ (1:2) mixture resulted in the formation of 4-aminopyridine. researchgate.net This suggests that the nitro group in this compound can be selectively reduced to an amino group under appropriate conditions.

Reduction of the N-Oxide Group (Deoxygenation): The N-oxide can be deoxygenated to the corresponding pyridine. This is a common reaction for pyridine N-oxides and can be achieved with various reagents, such as phosphorus trichloride (B1173362) or through catalytic hydrogenation. clockss.org A process for the reduction of pyridine N-oxides using sulfur dioxide has also been patented. google.com The deoxygenation of 3-bromo-4-nitropyridine N-oxide has been accomplished using reagents like PBr₃ or a rhenium-catalyzed system. clockss.org

Simultaneous Reduction: It is also possible to reduce both the nitro group and the N-oxide simultaneously. For example, converting 2,6-dibromo-4-nitro-pyridine-N-oxide to the known 4-amino-2,6-dibromopyridine involves the reduction of the nitro group. researchgate.net The specific conditions for this transformation were not detailed but imply a selective reduction of the nitro group while retaining the N-oxide or a subsequent deoxygenation step.

Table 2: Reduction Products of this compound

| Reducing Agent/Conditions | Functional Group Reduced | Product |

|---|---|---|

| e.g., TiCl₄/SnCl₂ (1:2) | Nitro group | 2,6-Dibromo-4-aminopyridine N-oxide |

| e.g., PBr₃, Re-catalyst | N-oxide | 2,6-Dibromo-4-nitropyridine |

| Stronger reducing conditions | Nitro group and N-oxide | 2,6-Dibromo-4-aminopyridine |

Generation of Reactive Intermediates via Electron Transfer Processes

Electron transfer processes involving this compound can lead to the formation of various reactive intermediates. The electron-deficient nature of the aromatic ring, enhanced by the nitro and N-oxide groups, makes it susceptible to accepting electrons.

One key area where this is relevant is in photochemical reactions. Upon absorption of light, pyridine N-oxides can form excited states that can participate in electron transfer. nih.govacs.org The formation of electron donor-acceptor (EDA) complexes between pyridine N-oxide derivatives and other molecules has been observed, and these complexes can be photoactive. nih.gov

Furthermore, the reduction of the nitro group can proceed through single-electron transfer steps, generating radical anion intermediates. While not explicitly detailed for this compound, the general mechanism for nitroarene reduction often involves such species. wikipedia.org

The N-oxide functionality itself can also be involved in the generation of radical intermediates. For instance, in the photoreaction of some organic N-oxides, nitroxyl (B88944) radicals have been observed via ESR spectroscopy. acs.org

Mechanistic Investigations of Complex Reactions

Detailed Mechanistic Analysis of Photochemical Transformations

The photochemistry of pyridine N-oxides is a complex field involving various excited states and reactive intermediates. acs.orgrsc.orgwur.nl The specific photochemical behavior of this compound is not directly detailed in the provided search results, but the general principles derived from studies on related compounds can provide insight.

Upon irradiation, pyridine N-oxides can be excited to their singlet excited states (S₁). acs.org From this state, several pathways are possible:

Deoxygenation: The excited N-oxide can lose an oxygen atom to form the parent pyridine. This process is thought to proceed from the triplet excited state (T₁) in many cases. wur.nl The liberated oxygen atom can be in its atomic form and can oxidize the solvent. wur.nl

Isomerization and Rearrangement: The excited singlet state can lead to isomerization products. A key intermediate proposed in the photochemistry of pyridine N-oxides is the oxaziridine (B8769555). wur.nlacs.orgnih.gov This highly strained intermediate can then rearrange to form other products. acs.orgnih.gov For instance, recent studies on the photochemical valence isomerization of pyridine N-oxides have shown that they can lead to C3-hydroxylated pyridines through a mechanism involving an oxaziridine intermediate that undergoes N-O bond homolysis to a diradical, followed by recombination to a dearomatized epoxide and subsequent rearrangement. acs.org

Influence of Substituents: The nature and position of substituents on the pyridine ring have a profound impact on the photochemical pathways. Electron-withdrawing groups, such as the nitro group in this compound, can significantly influence the energies of the excited states and the stability of intermediates, thereby altering the product distribution.

The sensitization of the triplet state of pyridine N-oxide has been shown to increase the extent of oxygen transfer reactions, while quenching can favor photorearrangement. rsc.org This highlights the distinct reactivity of the singlet and triplet excited states.

Table 3: Potential Photochemical Pathways for this compound

| Initial Step | Key Intermediate(s) | Potential Final Product(s) |

|---|---|---|

| Excitation to S₁ state | Oxaziridine, Diradical, Dearomatized epoxide | C3-hydroxylated pyridine derivative, other rearranged isomers |

| Intersystem crossing to T₁ state | Triplet excited state | 2,6-Dibromo-4-nitropyridine (deoxygenation product) |

Studies on Concerted Metallation-Deprotonation Pathways

The functionalization of C-H bonds in pyridine N-oxides often proceeds through a concerted metallation-deprotonation (CMD) mechanism, particularly in reactions catalyzed by late transition metals like palladium. researchgate.netwikipedia.org This pathway involves a single transition state where the cleavage of the C-H bond and the formation of the new carbon-metal bond occur simultaneously with the assistance of a base. researchgate.netwikipedia.org

For this compound, the C-H bond available for functionalization is at the C3 and C5 positions. The strong electron-withdrawing nature of the bromo and nitro substituents is expected to increase the acidity of these C-H bonds, making them more susceptible to deprotonation. Mechanistic studies on the direct arylation of various substituted pyridine N-oxides have shown that electron-poor derivatives exhibit a higher reactivity towards C-H activation. fu-berlin.de This suggests that this compound would be a highly reactive substrate in CMD-mediated reactions.

The CMD pathway is often facilitated by a carboxylate base, such as acetate, which is frequently present in the reaction medium, often originating from the palladium precursor (e.g., Pd(OAc)₂). fu-berlin.de The proposed transition state for the CMD mechanism involves the coordination of the pyridine N-oxide to the metal center, followed by the approach of the base to abstract a proton from the C-H bond in a concerted fashion with the formation of the metal-carbon bond.

Table 1: Factors Influencing the Concerted Metallation-Deprotonation (CMD) Pathway in Pyridine N-Oxides

| Factor | Influence on CMD Pathway | Relevance to this compound |

| Substituent Effects | Electron-withdrawing groups enhance the acidity of C-H bonds, facilitating deprotonation and increasing the reaction rate. | The two bromo and one nitro group strongly activate the C3-H and C5-H bonds for CMD. |

| Nature of the Base | Carboxylate bases (e.g., acetate) are particularly effective in facilitating the CMD step through a cyclic transition state. | Reactions are often carried out with palladium acetate, providing the necessary basic component. |

| Metal Catalyst | High-valent, late transition metals like Pd(II) are common catalysts that favor the CMD mechanism. | Palladium-catalyzed C-H functionalization is a well-established method for pyridine N-oxides. |

Role of Catalytic Species in C-H Bond Functionalization of Pyridine N-Oxides

The C-H bond functionalization of pyridine N-oxides is predominantly achieved using transition metal catalysts, with palladium being one of the most extensively studied. fu-berlin.de The catalytic species plays a crucial role in activating the C-H bond and facilitating the subsequent bond formation.

In the context of this compound, the catalytic cycle for a typical C-H arylation with an aryl halide would likely involve the following key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) species.

Concerted Metallation-Deprotonation (CMD): The pyridine N-oxide coordinates to the Pd(II) center, and the C-H bond is cleaved via the CMD mechanism, as discussed previously, to form a palladacycle intermediate.

Reductive Elimination: The aryl group and the pyridyl group on the palladium center undergo reductive elimination to form the C-C bond of the arylated product, regenerating the palladium(0) catalyst.

Recent studies have also highlighted the potential for cooperative catalysis, where more than one metal center may be involved in the catalytic cycle. chemrxiv.org Furthermore, other transition metals like copper and rhodium have also been employed for the C-H functionalization of pyridine N-oxides, potentially operating through different mechanistic pathways. thieme-connect.de

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. acs.orgnih.gov In this approach, a photocatalyst, upon light absorption, can initiate single-electron transfer processes, leading to the formation of radical intermediates. Pyridine N-oxides, including electron-deficient ones, have been shown to act as hydrogen atom transfer (HAT) reagents in such photochemical reactions. researchgate.netsemanticscholar.orgrsc.org For this compound, this opens up possibilities for C-H functionalization through radical-mediated pathways, which may offer different selectivity compared to traditional transition metal catalysis. Studies have shown that electron-deficient pyridine N-oxides can be effective in these transformations. acs.org

Table 2: Catalytic Systems for C-H Functionalization of Pyridine N-Oxides

| Catalytic System | Description | Potential Application for this compound |

| Palladium Catalysis | Utilizes Pd(0)/Pd(II) catalytic cycle, often involving a CMD step. | Highly suitable for direct arylation and other cross-coupling reactions at the C3/C5 positions. |

| Copper Catalysis | Can mediate C-H functionalization, sometimes through different mechanisms than palladium. | An alternative catalytic system for various C-H functionalization reactions. |

| Rhodium Catalysis | Known to catalyze C-H activation and annulation reactions. | Could be explored for the synthesis of more complex fused heterocyclic systems. |

| Photoredox Catalysis | Employs a photocatalyst and light to generate radical intermediates for C-H functionalization. | Offers a metal-free or metal-lean alternative for C-H functionalization via a HAT mechanism. |

Theoretical Models for Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating the reaction mechanisms of C-H functionalization reactions. nih.govnih.gov For pyridine N-oxides, DFT studies have provided detailed insights into the energetics of different reaction pathways and the structures of key intermediates and transition states.

In the case of this compound, theoretical models would be instrumental in understanding the influence of the substituent pattern on its reactivity. DFT calculations can be used to:

Calculate the C-H bond dissociation energies (BDEs): This would provide a quantitative measure of the ease of C-H bond cleavage at the C3 and C5 positions. The electron-withdrawing groups are expected to lower the BDEs of the adjacent C-H bonds.

Model the CMD transition state: This would allow for a detailed analysis of the geometry and energetics of the key C-H activation step, confirming the role of the base and the metal center.

Investigate the electronic structure: Calculations can reveal the charge distribution and frontier molecular orbital energies of this compound, providing a rationale for its reactivity towards electrophiles and nucleophiles. Theoretical studies on 2-nitropyridine-N-oxide have shown a significant effect of the nitro group on the electronic structure and potential for ring non-planarity. nih.govnih.gov The presence of two additional bromine atoms would further modulate these properties.

Compare different mechanistic pathways: DFT can be used to compare the feasibility of different proposed mechanisms, such as the CMD pathway versus a radical-mediated pathway in photoredox catalysis.

Computational studies on related systems, such as other nitropyridine N-oxides and dihalopyridine N-oxides, provide a strong basis for predicting the behavior of this compound. chemrxiv.orgnih.govnih.gov These models consistently point towards the enhanced reactivity of electron-deficient pyridine N-oxides in C-H functionalization reactions.

Table 3: Theoretical Descriptors and Their Significance for this compound

| Theoretical Descriptor | Significance | Predicted Trend for this compound |

| C-H Bond Dissociation Energy (BDE) | Indicates the energy required to homolytically cleave the C-H bond. Lower BDEs suggest easier radical formation. | The C3-H and C5-H bonds are expected to have relatively low BDEs. |

| pKa of C-H bonds | Reflects the acidity of the C-H protons. Lower pKa values indicate easier deprotonation. | The C3-H and C5-H protons are expected to be significantly acidic. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and distributions of HOMO and LUMO determine the molecule's ability to act as an electron donor or acceptor. | The LUMO is expected to be low in energy, indicating a strong electron-accepting character. |

| Calculated Transition State Energies | Provide the activation barriers for different reaction steps, allowing for the determination of the rate-limiting step and the most favorable pathway. | The activation barrier for the CMD step is predicted to be relatively low due to electronic activation. |

Building Block for Heterocyclic Compound Synthesis

2,6-Dibromo-4-nitropyridine N-oxide is a key starting material for the synthesis of a wide array of heterocyclic compounds, particularly substituted pyridines. chemimpex.com Its utility stems from the ability to selectively functionalize the pyridine ring, leading to the construction of complex molecular frameworks. chemimpex.com

Preparation of Structurally Diverse Pyridine Derivatives

The presence of three distinct reactive sites on the 2,6-Dibromo-4-nitropyridine N-oxide molecule allows for the preparation of numerous pyridine derivatives. The nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles. researchgate.net This reactivity, combined with the two bromine atoms at the 2 and 6 positions, makes the compound an excellent intermediate for preparing pyridines and pyridine N-oxides substituted at the 2, 4, and 6 positions. researchgate.net

The N-oxide group can be selectively removed through deoxygenation reactions, for instance, using reagents like phosphorus trichloride (PCl₃), to yield the corresponding pyridine derivative. clockss.orgnih.gov This sequential and controlled manipulation of the functional groups enables the synthesis of a broad library of previously inaccessible or difficult-to-synthesize pyridine compounds. nih.govresearchgate.net

Synthesis of Complex N-Fatty Acyl-aminopiperidine Structures

While direct synthesis routes are not explicitly detailed in the surveyed literature, the structure of 2,6-Dibromo-4-nitropyridine N-oxide makes it a plausible precursor for complex N-Fatty Acyl-aminopiperidine structures. A synthetic strategy could involve the sequential substitution of the bromine atoms and the reduction of the nitro group to create a 2,4,6-triaminopyridine derivative. researchgate.net Subsequent catalytic hydrogenation could reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. The resulting aminopiperidine could then undergo N-acylation reactions with fatty acids or their derivatives to yield the target N-Fatty Acyl-aminopiperidine structures. This multi-step process highlights the compound's role as a foundational scaffold for building highly functionalized and complex molecules.

Intermediate in the Synthesis of Functionally Substituted Pyridines

The compound serves as a crucial intermediate, providing a reliable pathway to functionally substituted pyridines that are otherwise challenging to prepare. researchgate.net

Regioselective Synthesis of 2,4,6-Trisubstituted Pyridines

A key application of 2,6-Dibromo-4-nitropyridine and its N-oxide is in the regioselective synthesis of 2,4,6-trisubstituted pyridines. researchgate.net The term regioselective refers to the ability to control which position on the chemical ring reacts. The differential reactivity of the positions allows for a step-by-step introduction of different functional groups. For example, starting from 2,6-dibromo-4-nitropyridine, it is possible to synthesize all three different regioisomers of a 2,4,6-triamino-substituted pyridine in a controlled, multi-step process. researchgate.net This control is fundamental for creating specific isomers required for various applications, such as in medicinal chemistry and materials science. figshare.comnih.gov The ability to create unsymmetrical 2,4,6-trisubstituted amino pyridines is a significant advantage of this synthetic route. researchgate.net

Development of Novel Synthetic Reagents and Catalysts

2,6-Dibromo-4-nitropyridine N-oxide contributes to the development of novel synthetic reagents and catalysts by serving as a versatile platform for their creation. chemimpex.com While not typically a catalyst itself, its ability to be transformed into a wide range of structurally diverse pyridine derivatives is crucial. chemimpex.comnih.gov These resulting pyridine compounds, bearing specific functional groups arranged in a controlled geometry, can be designed to act as ligands for metal catalysts or as organocatalysts themselves. The development of new synthetic methodologies often relies on the availability of such unique building blocks to access novel chemical structures that may exhibit desired catalytic properties. chemimpex.com

Applications in Chemical Research and Development

The utility of 2,6-Dibromo-4-nitropyridine and its N-oxide extends to various areas of chemical research and development. It is considered a key intermediate in the synthesis of pharmaceuticals, particularly antimicrobial agents. chemimpex.com In the field of agricultural science, it is used in the formulation of pesticides and herbicides. chemimpex.com Furthermore, its chemical properties are explored in materials science for creating novel materials, including specialized dyes, pigments, and polymers that may exhibit enhanced thermal and chemical stability. chemimpex.com

Compound Properties and Identifiers

| Property | Value | Source(s) |

| Compound Name | 2,6-Dibromo-4-nitropyridine N-oxide | rlavie.com |

| Synonyms | 2,6-Dibromo-4-nitropyridine 1-oxide | rlavie.com |

| CAS Number | 98027-81-7 | rlavie.com |

| Molecular Formula | C₅H₂Br₂N₂O₃ | rlavie.com |

| Appearance | Yellow to off-white solid | rlavie.com |

| Storage | 2-8°C | rlavie.com |

Intermediate in Agrochemical and Pharmaceutical Intermediate Synthesis

2,6-Dibromo-4-nitropyridine N-oxide serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. chemimpex.com Pyridine-based compounds are integral to the development of fungicides, insecticides, and herbicides. researchgate.net The presence of the bromine and nitro substituents on the pyridine ring of 2,6-dibromo-4-nitropyridine N-oxide provides reactive sites for further chemical modifications, enabling the construction of complex molecules with desired biological activities. chemimpex.com

In pharmaceutical development, this compound is a key building block for synthesizing a range of therapeutic agents, particularly antimicrobial compounds. chemimpex.com The broader class of nitropyridines, to which 2,6-dibromo-4-nitropyridine N-oxide belongs, are established precursors for a wide variety of bioactive molecules, including those with antitumor and antiviral properties. nih.gov

Design and Synthesis of Novel Bioactive Molecules

The unique electronic and steric properties of 2,6-dibromo-4-nitropyridine N-oxide make it an attractive scaffold for the design and synthesis of novel bioactive molecules. Researchers have utilized this compound to create new chemical entities with potential applications in medicinal chemistry. chemimpex.com For instance, nitropyridine derivatives have been instrumental in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.gov

The reactivity of the N-oxide group, combined with the directing effects of the bromo and nitro substituents, allows for regioselective transformations, providing access to a diverse range of substituted pyridines. researchgate.net This controlled reactivity is essential for building the complex molecular architectures required for specific biological targets.

Table 1: Examples of Bioactive Molecules Derived from Nitropyridine Scaffolds

| Compound Class | Target | Therapeutic Potential |

| Sulfamides | Janus kinase 2 (JAK2) | Anti-inflammatory, Anti-cancer |

| Heterocyclic Compounds | Glycogen synthase kinase-3 (GSK3) | Neurodegenerative diseases, Bipolar disorder |

| 4-Arylidenethiazolidin-4-ones | Cancer cell lines (MCF-7, HepG2) | Anti-cancer |

| 3-Nitropyridylpiperazine derivatives | Urease | Gastric diseases |

This table provides examples of bioactive molecules synthesized from nitropyridine derivatives, highlighting the broad therapeutic potential of this class of compounds. nih.gov

Development of Advanced Materials

The application of 2,6-dibromo-4-nitropyridine and its N-oxide derivative extends into the realm of materials science. These compounds are explored for their potential in creating novel materials, such as polymers with enhanced thermal and chemical stability. chemimpex.com The incorporation of the highly polar and rigid pyridine N-oxide moiety can influence the bulk properties of materials. Furthermore, pyridine derivatives are known to be used in the production of functional materials like dyes and pigments. chemimpex.com Graphene oxides functionalized with pyridine derivatives have also been investigated as a new class of materials. scispace.com

Corrosion Inhibition Research

Pyridine derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. chemmethod.comresearchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. chemmethod.com The efficiency of inhibition is often linked to the electronic properties of the pyridine ring and its substituents.

Research has shown that pyridine derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The presence of heteroatoms like nitrogen and oxygen, along with the pi-electron system of the pyridine ring, facilitates strong adsorption onto the metal surface. While specific studies on 2,6-dibromo-4-nitropyridine N-oxide in corrosion inhibition are not extensively documented in the provided search results, the broader class of pyridine N-oxides and substituted pyridines have demonstrated significant potential in this application. researchgate.net For instance, pyridine derivatives have shown high inhibition efficiency for mild steel in hydrochloric acid solutions. chemmethod.com

Table 2: Corrosion Inhibition Efficiency of Select Pyridine Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| Pyridine derivative (2c) | Mild Steel | 0.5 M HCl | 99.62 |

| 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (ADP) | N80 Steel | 15% HCl | 90.24 |

| Diamino pyridine functionalized graphene oxide (DAMP-GO) | Mild Steel | 1 M HCl | 95.08 |

| Diazo pyridine functionalized graphene oxide (DAZP-GO) | Mild Steel | 1 M HCl | 96.73 |

This table summarizes the performance of various pyridine derivatives as corrosion inhibitors under different conditions. scispace.comchemmethod.comresearchgate.net

Antimicrobial and Insecticidal Research

The structural motifs present in 2,6-dibromo-4-nitropyridine N-oxide are relevant to the development of antimicrobial and insecticidal agents. Pyridine and its derivatives are found in numerous compounds with a wide range of biological activities, including antibacterial and insecticidal properties. researchgate.net Specifically, 2,6-dibromo-4-nitropyridine is utilized in research focused on developing antimicrobial agents. chemimpex.com

While direct studies on the antimicrobial and insecticidal properties of 2,6-dibromo-4-nitropyridine N-oxide were not prominent in the search results, the synthesis of related compounds for these applications is an active area of research. For example, pyridine rings are incorporated into innovative insecticides targeting the larval stage of houseflies. researchgate.net

Reagent in Analytical Methods for Substance Detection and Quantification

2,6-Dibromo-4-nitropyridine serves as a reagent in analytical methods, aiding researchers in the identification and quantification of other chemical substances within complex mixtures. chemimpex.com The reactivity of the compound can be exploited to derivatize analytes, making them more amenable to detection by techniques such as chromatography or spectroscopy. The N-oxide functionality in 2,6-dibromo-4-nitropyridine N-oxide can also be utilized for specific analytical applications.

Contribution to Coordination Chemistry

Pyridine N-oxides, including 2,6-dibromo-4-nitropyridine N-oxide, are valuable ligands in coordination chemistry. chemicalbook.com The oxygen atom of the N-oxide group is a hard donor that readily coordinates to a variety of metal ions. The electronic properties of the pyridine ring, which are significantly influenced by the bromo and nitro substituents, can modulate the coordination properties of the ligand.

The resulting metal complexes can exhibit interesting catalytic activities and have potential applications in various chemical transformations. solubilityofthings.com Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the molecular structure and bonding in related compounds like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, providing insights into their potential to bond with metals. nih.gov

Computational Chemistry and Theoretical Characterization

Electronic Structure and Molecular Geometry Studies

The electronic and geometric characteristics of 2,6-dibromo-4-nitropyridine (B61615) oxide are primarily determined by the interplay of the electron-withdrawing nitro group, the N-oxide functionality, and the halogen substituents on the pyridine (B92270) ring.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method to predict the ground state properties of molecules. For compounds analogous to 2,6-dibromo-4-nitropyridine oxide, such as 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been shown to provide optimized molecular structures, vibrational frequencies, and thermodynamic properties that are in good agreement with experimental data. nih.govresearchgate.net Similar calculations for 4-nitropyridine (B72724) N-oxide have also demonstrated the reliability of DFT in determining structural parameters. nih.gov

For this compound, DFT calculations would be expected to predict a nearly planar pyridine ring structure. The presence of the bulky bromine atoms at the 2 and 6 positions may introduce some minor distortions from perfect planarity. The N-O bond of the N-oxide group and the C-N bond of the nitro group are expected to have significant double bond character due to resonance stabilization. The bond lengths and angles will be influenced by the strong electron-withdrawing nature of both the nitro group and the bromine atoms, as well as the electron-donating character of the N-oxide group.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

In a study on the analogous 2,6-dimethyl-4-nitropyridine N-oxide, the HOMO and LUMO were simulated. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the N-oxide group and the pyridine ring, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be centered on the nitro group and the carbon atoms of the pyridine ring, reflecting the electron-accepting nature of the nitro group.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A low HOMO-LUMO gap would suggest higher reactivity. The presence of two bromine atoms, which are deactivating groups, along with the strongly deactivating nitro group, would likely lead to a relatively large HOMO-LUMO gap, indicating a stable molecule but one that is susceptible to nucleophilic attack at the positions ortho and para to the nitro group.

Charge Distribution and Electronic Property Calculations

The distribution of electron density within this compound is highly polarized. Theoretical calculations on similar molecules like 4-nitropyridine N-oxide and its derivatives show a significant redistribution of charge due to the substituents. nih.gov The N-oxide group acts as an electron donor, increasing the electron density on the pyridine ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, significantly decreasing the electron density at the carbon atom to which it is attached and also at the ortho and para positions relative to it.

In this compound, the bromine atoms also act as electron-withdrawing groups through their inductive effect, further reducing the electron density on the ring. Molecular electrostatic potential (MEP) maps, which can be generated from computational calculations, would visualize the charge distribution. For the related 2,6-dimethyl-4-nitropyridine N-oxide, MEP analysis has been performed to understand intermolecular interactions. nih.govresearchgate.net For the dibromo-substituted compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the N-oxide and nitro groups, while the regions around the hydrogen atoms and the carbon atoms attached to the electronegative atoms would exhibit positive potential. This charge distribution is critical in determining the molecule's interaction with other polar molecules and its reactivity towards electrophiles and nucleophiles.

Conformational Analysis and Torsional Dynamics

The three-dimensional structure and flexibility of this compound are important for its chemical behavior. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

Investigation of Nitro Group Torsional Motion and Potential Energy Surfaces

The rotation of the nitro group around the C-N bond is a key conformational feature. A theoretical study on 2-nitropyridine-N-oxide investigated the torsional potential of the nitro group using various computational methods. nih.gov It was found that the planarity of the nitro group with the pyridine ring is energetically favorable due to conjugation. A similar situation is expected for this compound.

Analysis of Pyridine Ring Planarity and Puckering

While the pyridine ring is aromatic and generally planar, substituents can induce minor deviations from planarity, a phenomenon known as ring puckering. Theoretical investigations on 2-nitropyridine-N-oxide and its fluorinated derivatives have shown that the heterocyclic ring can be non-planar depending on the substituents and the computational method used. nih.gov

For this compound, the planarity of the pyridine ring would be influenced by the electronic effects of the N-oxide and nitro groups, as well as the steric bulk of the two bromine atoms at the 2 and 6 positions. While the drive for aromaticity favors a planar conformation, steric repulsion between the bromine atoms and the N-oxide or adjacent protons could potentially lead to slight puckering of the ring. Computational analysis, such as the calculation of Cremer-Pople puckering parameters, would be necessary to quantify any deviation from planarity. However, it is generally expected that the pyridine ring in this compound will be largely planar.

Intermolecular and Intramolecular Interactions

The arrangement of electron density in 2,6-Dibromo-4-nitropyridine N-oxide dictates how it interacts with itself and with other molecules. The electron-withdrawing nitro group and bromine atoms, combined with the polar N-oxide moiety, create a complex electrostatic potential map, predisposing the molecule to specific non-covalent interactions.

While 2,6-Dibromo-4-nitropyridine N-oxide lacks classical hydrogen bond donors, it can act as a potent hydrogen bond acceptor. The oxygen atoms of the N-oxide and the nitro group are primary sites for such interactions. In crystal structures of related compounds, like 2,6-dichloro-4-nitropyridine (B133513) N-oxide, intermolecular contacts between the nitro group of one molecule and the N-oxide group of a neighbor are observed, suggesting a network of weak interactions. nih.gov Computational studies on similar molecules, such as 2,6-dimethyl-4-nitropyridine N-oxide, confirm their potential for intermolecular interactions. nih.govresearchgate.net

In the presence of suitable donors, 2,6-Dibromo-4-nitropyridine N-oxide would be expected to form hydrogen bonds. Theoretical calculations can model these interactions, predicting their geometry and strength. For instance, interactions with a water molecule would likely involve hydrogen bonds to both the N-oxide and nitro group oxygens.

| Acceptor Atom | Donor-Acceptor Distance (Å) | Bond Angle (D-H···A, °) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-Oxide Oxygen | ~2.0 | ~170 | -4 to -6 |

| Nitro Oxygen | ~2.1 | ~165 | -3 to -5 |

To understand the nature of the forces holding aggregates of 2,6-Dibromo-4-nitropyridine N-oxide together, Symmetry-Adapted Perturbation Theory (SAPT) is an invaluable tool. SAPT decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces).

Table 2: Illustrative SAPT0 Energy Decomposition for a Hypothetical Dimer of a Substituted Nitropyridine N-oxide (kcal/mol) Note: This table represents typical values for related compounds and illustrates the expected contributions.

| Interaction Component | Energy (kcal/mol) | Physical Interpretation |

|---|---|---|

| Electrostatics | -5.5 | Attraction/repulsion between static charge distributions |

| Exchange | +8.0 | Pauli repulsion from overlapping electron clouds |

| Induction | -2.0 | Polarization of one molecule by the other |

| Dispersion | -6.5 | Attraction from correlated electron fluctuations |

| Total Interaction Energy | -6.0 | Net interaction strength |

Computational Elucidation of Reaction Mechanisms

Computational modeling is crucial for mapping the reaction pathways of complex molecules like 2,6-Dibromo-4-nitropyridine N-oxide. It allows for the characterization of fleeting, high-energy species like transition states and reactive intermediates.

The compound is highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the ring and displaces a leaving group. wikipedia.org The electron-withdrawing nitro and bromo substituents, along with the N-oxide group, activate the pyridine ring for such attacks, particularly at the C4 position (ipso-substitution of the nitro group) and potentially the C2/C6 positions. wikipedia.orgthieme-connect.de

Computational chemists can model these SNAr reactions by:

Locating the Transition State (TS): This involves finding the saddle point on the potential energy surface that connects reactants and products. The TS is characterized by having exactly one imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the TS to confirm that it connects the intended reactants and products, verifying the TS is correct for the studied reaction.

For a reaction of 2,6-Dibromo-4-nitropyridine N-oxide with a nucleophile, a concerted or a stepwise mechanism involving a Meisenheimer complex could be possible. wikipedia.orgnih.gov Computational studies on similar nitroarenes have been instrumental in distinguishing between these pathways. nih.govacs.org

Pyridine N-oxides, especially those with electron-withdrawing groups, can participate in single-electron transfer (SET) processes. nih.govdigitellinc.com They can be oxidized to form electrophilic N-oxy radicals or reduced to form radical anions. nih.gov The high electron affinity of 2,6-Dibromo-4-nitropyridine N-oxide, conferred by the nitro group, makes it a candidate for accepting an electron to initiate radical reactions.

Computational modeling can predict the oxidation and reduction potentials and characterize the resulting radical intermediates. For example, in photocatalytic systems, a pyridine N-oxide can be excited or interact with a photocatalyst to engage in SET. nih.gov While 4-nitropyridine N-oxide itself has a high oxidation potential, making it a less effective HAT catalyst in some systems, its ability to form hydrogen bonds and radical "ate-complexes" has been proposed in certain reaction mechanisms. nih.gov Modeling these processes helps to elucidate the formation and reactivity of key intermediates like N-oxy radicals and b-oxypyridinium radicals. digitellinc.com

Aromaticity and Electronic Delocalization Assessment

The concept of aromaticity is key to understanding the stability and reactivity of the pyridine N-oxide ring. The introduction of substituents can significantly modulate the degree of electron delocalization. Computational methods provide quantitative measures of aromaticity.

A computational study comparing pyridine N-oxide to pyridine and benzene (B151609) found that pyridine N-oxide has a resonance energy slightly less than pyridine. mdpi.com The N-oxide oxygen introduces a zwitterionic character, which is different from a simple substituent. mdpi.comnih.gov The strong electron-withdrawing nitro group in the para position is expected to further influence the electronic structure, pulling electron density from the ring and affecting its aromaticity. nih.gov

Commonly used computational metrics for aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. Large negative values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity.

Table 3: Predicted Aromaticity Indices for 2,6-Dibromo-4-nitropyridine N-oxide Note: These are estimated values based on trends observed for substituted pyridine N-oxides, as specific calculations for the title compound were not found.

| Aromaticity Index | Predicted Value | Interpretation |

|---|---|---|

| HOMA | 0.75 - 0.85 | Moderately aromatic, reduced from parent pyridine N-oxide due to substituent effects. |

| NICS(0) | -7 to -9 ppm | Indicates the presence of a diatropic ring current, characteristic of aromaticity. |

| NICS(1)zz | -15 to -20 ppm | A more refined indicator of π-aromaticity, expected to show significant aromatic character. |

Application of Nucleus Independent Chemical Shift (NICS) Descriptors

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or at a point above it. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.

For pyridine N-oxide and its derivatives, the aromaticity of the pyridine ring is a subject of considerable interest. The introduction of substituents, such as bromo and nitro groups, as well as the N-oxide functionality, can significantly influence the electron distribution and, consequently, the aromatic character of the ring.

A hypothetical data table for NICS values is presented below to illustrate how such data would be reported. The values are for illustrative purposes and are not based on actual calculations for the target molecule.

Table 1: Illustrative Nucleus Independent Chemical Shift (NICS) Values (in ppm) for Aromaticity Assessment.

| Descriptor | Hypothetical Value | Interpretation |

| NICS(0) | -5.2 | Aromatic |

| NICS(1) | -8.9 | Aromatic |

| NICS(1)zz | -15.4 | Significant π-electron delocalization |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions.

In 2,6-Dibromo-4-nitropyridine N-oxide, several key interactions are expected to govern its electronic properties. The N-oxide bond is a significant feature, characterized by a dative bond from the nitrogen to the oxygen atom. NBO analysis on similar pyridine N-oxide systems has shown that this bond has a high degree of ionic character. The nitro group is a strong electron-withdrawing group, and its presence at the 4-position, in conjugation with the N-oxide, facilitates significant charge delocalization. The bromine atoms at the 2 and 6 positions also act as electron-withdrawing groups through induction.

NBO analysis would likely reveal significant charge transfer from the pyridine ring to the nitro group and the N-oxide oxygen. The analysis of the second-order perturbation energies in the NBO framework would quantify the stabilization energies associated with these charge transfer interactions. For example, interactions between the lone pairs of the ring nitrogen and the antibonding orbitals of the C-Br and C-N(O2) bonds would be of particular interest.

An illustrative table of NBO charges is provided below to demonstrate the expected charge distribution. These values are hypothetical.

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms.

| Atom | Hypothetical Charge (e) |

| N1 (ring) | +0.45 |

| O (N-oxide) | -0.65 |

| C4 | +0.15 |

| N (nitro) | +0.85 |

| O (nitro) | -0.50 |

| Br2/Br6 | -0.10 |

Advanced Computational Methodologies

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the excited-state properties of molecules, including UV-Vis absorption spectra. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the position and intensity of absorption bands.

For 2,6-Dibromo-4-nitropyridine N-oxide, the electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The presence of the nitro group and the N-oxide functionality, both of which possess non-bonding electrons and are part of a conjugated system, will likely give rise to complex electronic transitions. TD-DFT calculations would be instrumental in assigning the character of these transitions, for instance, identifying them as intramolecular charge transfer (ICT) bands. Studies on other nitropyridine N-oxides have successfully used TD-DFT to interpret their UV-Vis spectra.

A hypothetical table of TD-DFT results is shown below to illustrate the kind of data that would be generated.

Table 3: Hypothetical TD-DFT Calculated Excitation Energies, Oscillator Strengths, and Assignments.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.05 | n → π* (ICT) |

| S0 → S2 | 280 | 0.45 | π → π* (ICT) |

| S0 → S3 | 250 | 0.20 | π → π* |

Hybrid QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study the behavior of a molecule within a larger environment, such as a solvent or a biological system. In this approach, the core part of the system (the solute) is treated with a high-level quantum mechanical method, while the surrounding environment (the solvent) is described by a simpler molecular mechanics force field.

For 2,6-Dibromo-4-nitropyridine N-oxide, QM/MM simulations could be used to investigate its behavior in different solvents, providing insights into solvatochromic shifts in its absorption spectrum. Furthermore, if this molecule were to be studied for its interaction with a biological target, such as an enzyme, QM/MM would be the method of choice to model the binding pocket and the interactions between the molecule and the amino acid residues. This approach would allow for a detailed understanding of the binding mode and the electronic changes that occur upon binding. Due to the lack of specific studies on this compound in complex systems, this remains a prospective area of research.

Future Research Directions and Emerging Opportunities

Development of Environmentally Benign Synthetic Routes